molecular formula C24H25N3O5 B2777051 ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251558-73-2

ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

Cat. No.: B2777051
CAS No.: 1251558-73-2
M. Wt: 435.48
InChI Key: QLGHNEPXOAGCOU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is an organic compound with complex molecular architecture, boasting a multi-ring structure and various functional groups. It holds potential in multiple scientific domains due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves a series of organic reactions:

  • Initial Condensation: : Beginning with the formation of 8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H), followed by intermediate steps to introduce the acetamido group.

  • Esterification: : Final steps include the esterification with ethyl groups to form the benzoate.

Industrial Production Methods

In industrial settings, the production may involve scalable methodologies like batch reactions under controlled temperature and pressure, with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, particularly at the methoxy and benzoate groups.

  • Reduction: : The nitro or carbonyl groups can be selectively reduced.

  • Substitution: : Electrophilic and nucleophilic substitutions, often at the benzene ring and nitrogen-containing moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen with palladium catalyst.

  • Solvents and Catalysts: : Dichloromethane, ethanol, strong acids or bases as catalysts.

Major Products

Oxidation can yield carboxylic acids, while reduction might produce alcohol derivatives. Substitution reactions could result in varied derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.

Biology

Studied for its potential interactions with biological molecules, including enzymes and receptors.

Medicine

Possible applications in drug development due to its multi-functional groups, which could interact with various biological targets.

Industry

Its unique properties are explored in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

Molecular Targets

The compound can interact with enzymes, altering their activity. It may also bind to receptors, modulating cellular responses.

Pathways Involved

Mechanisms often involve inhibition or activation of enzyme pathways, impacting processes like cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate stands out due to its specific ring structure and functional groups.

Similar Compounds

  • Ethyl 2-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)-4-oxobutanoate: : Similar ester functional groups.

  • 2-Phenyl-1,2-benzothiazine 1,1-dioxide: : Comparable ring structures but different functional groups.

  • Methyl 4-(2-(8-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamido)benzoate: : Similar functional groups with minor structural differences.

Properties

IUPAC Name

ethyl 4-[[2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-16(7-5-15)25-22(28)14-27-11-10-21-19(13-27)23(29)18-12-17(31-2)8-9-20(18)26-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGHNEPXOAGCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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